molecular formula C8H7Cl2NO B13674533 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone

1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone

Cat. No.: B13674533
M. Wt: 204.05 g/mol
InChI Key: YZIOPSIXDALHHO-UHFFFAOYSA-N
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Description

1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H7Cl2NO. It is characterized by the presence of a pyridine ring substituted with chlorine and methyl groups, and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone typically involves the chlorination of 5-methylpyridin-3-yl ethanone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: 1-(4,6-Dichloro-5-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(4,6-dichloro-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4-7(9)6(5(2)12)3-11-8(4)10/h3H,1-2H3

InChI Key

YZIOPSIXDALHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1Cl)C(=O)C)Cl

Origin of Product

United States

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